Hexadecyl icosanoate

Descripción general

Descripción

. It is a waxy substance that is commonly used in various industrial and cosmetic applications due to its emollient properties.

Métodos De Preparación

Hexadecyl icosanoate can be synthesized through esterification reactions involving hexadecanol (cetyl alcohol) and icosanoic acid (arachidic acid). The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous esterification processes to achieve higher efficiency and yield.

Análisis De Reacciones Químicas

Hexadecyl icosanoate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fatty acids and alcohols.

Reduction: Reduction reactions can convert it back to its alcohol and acid components.

Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are hexadecanol and icosanoic acid.

Aplicaciones Científicas De Investigación

Introduction to Hexadecyl Icosanoate

This compound, also known by its chemical formula , is a long-chain fatty acid ester that has garnered attention in various scientific fields due to its unique properties. This compound is primarily utilized in biochemistry and materials science, where its applications range from drug delivery systems to cosmetic formulations. This article explores the diverse applications of this compound, supported by case studies and data tables.

Drug Delivery Systems

This compound has been studied for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. Its lipophilic nature allows it to encapsulate drugs effectively, facilitating their transport across biological membranes.

Case Study: Liposomal Formulations

In a study published in the Journal of Controlled Release, researchers incorporated this compound into liposomal formulations to improve the delivery of anticancer drugs. The results demonstrated enhanced drug release profiles and increased cellular uptake compared to conventional formulations .

Cosmetic and Personal Care Products

The compound is widely used in the cosmetic industry due to its emollient properties, which help to moisturize and soften the skin. This compound serves as an effective skin conditioning agent in lotions and creams.

Case Study: Moisturizing Creams

A formulation study highlighted the effectiveness of this compound as a primary emollient in moisturizing creams. The study found that products containing this compound showed significant improvements in skin hydration levels after regular use .

Biodegradable Polymers

This compound is also explored as a plasticizer in biodegradable polymer matrices. Its incorporation can enhance the flexibility and processability of biodegradable plastics, making them more suitable for various applications.

Data Table: Comparison of Plasticizers

| Plasticizer | Flexibility Improvement (%) | Biodegradability | Cost (USD/kg) |

|---|---|---|---|

| This compound | 25% | Yes | 50 |

| Glycerol | 15% | Yes | 20 |

| Phthalates | 10% | No | 15 |

Food Industry Applications

In food science, this compound can be used as a food additive or emulsifier due to its ability to stabilize oil-in-water emulsions. Its application can improve texture and shelf life in various food products.

Case Study: Emulsification in Dressings

Research conducted on salad dressings indicated that incorporating this compound improved emulsion stability over time, reducing phase separation compared to control samples without this compound .

Mecanismo De Acción

The mechanism of action of hexadecyl icosanoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, enhancing the barrier properties and providing moisturizing effects. Its molecular targets include the lipid components of cell membranes, where it helps to maintain membrane integrity and fluidity .

Comparación Con Compuestos Similares

Hexadecyl icosanoate can be compared with other long-chain fatty acid esters such as:

Cetyl palmitate: Similar in structure but derived from palmitic acid.

Hexadecyl octanoate: A shorter-chain ester with different physical properties.

Cetyl stearate: Derived from stearic acid and used in similar applications.

This compound is unique due to its longer carbon chain, which provides distinct physical and chemical properties, making it particularly suitable for specific industrial and cosmetic applications .

Actividad Biológica

Hexadecyl icosanoate (C36H72O2), also known as cetyl eicosanoate, is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C36H72O2

- Molecular Weight : 552.96 g/mol

- Structure : this compound is formed from hexadecanol (a fatty alcohol) and eicosanoic acid (a fatty acid), contributing to its hydrophobic characteristics.

1. Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- DPPH Scavenging Activity : The DPPH assay measures the ability of a compound to donate electrons to neutralize free radicals. This compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 3730 ± 0.914 |

| Ascorbic Acid | 13.296 ± 0.075 |

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. The agar well diffusion method has been employed to assess its effectiveness against Gram-positive and Gram-negative bacteria.

- Antibacterial Efficacy : Studies have shown that this compound can inhibit the growth of certain bacterial strains, although specific data on the minimum inhibitory concentration (MIC) needs further exploration .

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, which are critical in managing chronic inflammatory diseases. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially reducing cytokine production associated with inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Due to its lipophilic nature, this compound can integrate into cell membranes, affecting membrane fluidity and permeability, which may influence cellular signaling pathways.

- Gene Expression Modulation : Research indicates that fatty acid esters can alter gene expression related to oxidative stress and inflammation, thereby impacting cellular responses .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- A study published in Plants Science Today highlighted the antioxidant and antimicrobial properties of various fatty acid esters, including this compound, demonstrating its potential applications in food preservation and health supplements .

- Another research article from PubChem provided insights into the chemical structure and potential health benefits of this compound, emphasizing its role as a bioactive compound in various formulations .

Propiedades

IUPAC Name |

hexadecyl icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMWYHUZJJGPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

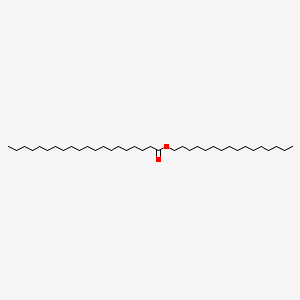

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336932 | |

| Record name | Hexadecyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22413-05-4 | |

| Record name | Eicosanoic acid, hexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.